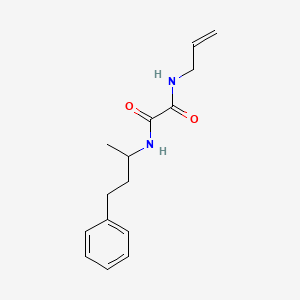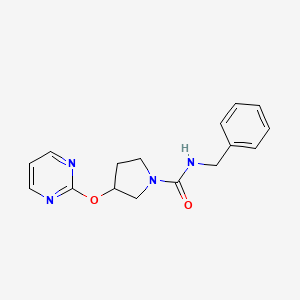
N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19FN4O3S and its molecular weight is 402.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative Activities
Research has demonstrated the antiproliferative potential of pyrazole-sulfonamide derivatives against various cancer cell lines. For instance, studies have shown that these compounds exhibit selective effects against rat brain tumor cells (C6) and have broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Samet Mert et al., 2014). This suggests that modifications to the pyrazole-sulfonamide structure, such as those found in "N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide," could enhance antiproliferative activities.
Cytotoxic Activities
Compounds related to "this compound" have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For example, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were investigated for their cytotoxicity against human cancer cell lines, including colon HCT116, lung A549, breast MCF-7, and liver HepG2. The study revealed that certain compounds exhibit significant cytotoxic activities, suggesting potential therapeutic applications (Ashraf S. Hassan et al., 2015).
Biological Activities
Several studies have explored the biological activities of pyrazole-4-carboxamide derivatives and related structures. For instance, the synthesis and biological evaluation of N-heterocyclic substituted fluoro-benzothiazole sulphonamido analogs have shown promise as potential therapeutic agents due to their in vitro antidiabetic properties (S. T. et al., 2022). Additionally, derivatives of pyrazole-3,4-dicarboxamide bearing sulfonamide moiety have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes, indicating potential applications in treating conditions related to enzyme dysfunction (Samet Mert et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide involves the reaction of 4-fluorobenzylamine with 3-methyl-1H-pyrazole-4-carboxylic acid, followed by the addition of p-toluenesulfonyl chloride and subsequent reduction of the resulting sulfonamide. The final product is obtained by coupling the resulting amine with N-(p-tolyl)isocyanate.", "Starting Materials": [ "4-fluorobenzylamine", "3-methyl-1H-pyrazole-4-carboxylic acid", "p-toluenesulfonyl chloride", "sodium borohydride", "N-(p-tolyl)isocyanate" ], "Reaction": [ "4-fluorobenzylamine is reacted with 3-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to form the corresponding amide.", "The resulting amide is then treated with p-toluenesulfonyl chloride in the presence of a base such as triethylamine to form the corresponding sulfonamide.", "The sulfonamide is then reduced using sodium borohydride to form the corresponding amine.", "The resulting amine is then coupled with N-(p-tolyl)isocyanate in the presence of a base such as triethylamine to form the final product, N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide." ] } | |
Número CAS |
1322789-50-3 |
Fórmula molecular |
C19H19FN4O3S |
Peso molecular |
402.44 |
Nombre IUPAC |
N-[(4-fluorophenyl)methyl]-5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H19FN4O3S/c1-12-3-9-16(10-4-12)24-28(26,27)19-17(13(2)22-23-19)18(25)21-11-14-5-7-15(20)8-6-14/h3-10,24H,11H2,1-2H3,(H,21,25)(H,22,23) |
Clave InChI |
WSRMKUCDLUFMEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC=C(C=C3)F)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide](/img/structure/B2404055.png)

![5-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2404059.png)
![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2404060.png)
![3-Benzyl-2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2404061.png)
![2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2404062.png)
![(E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2404064.png)
![1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2404065.png)

![N-[(2,5-dimethoxyphenyl)methyl]-N-(1-methyl-1H-pyrazol-4-yl)but-2-ynamide](/img/structure/B2404072.png)

![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2404075.png)

